

# Syringol Gentiobioside: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: Syringol Gentiobioside

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## Introduction

**Syringol gentiobioside** is a phenolic diglycoside that has garnered significant attention, particularly in the fields of food chemistry and agricultural science. It is recognized as a key biomarker for smoke exposure in grapes, which can lead to undesirable "smoke taint" in wine. [1][2] This document provides a detailed examination of the chemical structure, properties, and relevant experimental methodologies associated with **syringol gentiobioside**.

## Chemical Structure and Properties

**Syringol gentiobioside** is chemically known as 2,6-Dimethoxyphenyl-6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside.[3] The structure consists of a syringol aglycone (2,6-dimethoxyphenol) linked to a gentiobiose disaccharide. Gentiobiose is a disaccharide composed of two D-glucose units linked via a  $\beta(1 \rightarrow 6)$  glycosidic bond. The syringol moiety is attached to the gentiobiose at the anomeric carbon of one of the glucose units.

Key Identifiers:

- IUPAC Name: (2R,3R,4S,5S,6R)-2-[[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[3][4]
- CAS Number: 1416253-72-9[3][4][5]

- Molecular Formula: C<sub>20</sub>H<sub>30</sub>O<sub>13</sub>[\[3\]](#)[\[4\]](#)
- SMILES: COC1=C(C(=CC=C1)OC)O[C@H]2--INVALID-LINK--CO[C@H]3--INVALID-LINK--CO)O)O)O)O"O">C@@HO[\[3\]](#)[\[4\]](#)
- InChI Key: JVCBNQLBNDCLRA-YXGWTYEDSA-N[\[3\]](#)[\[5\]](#)

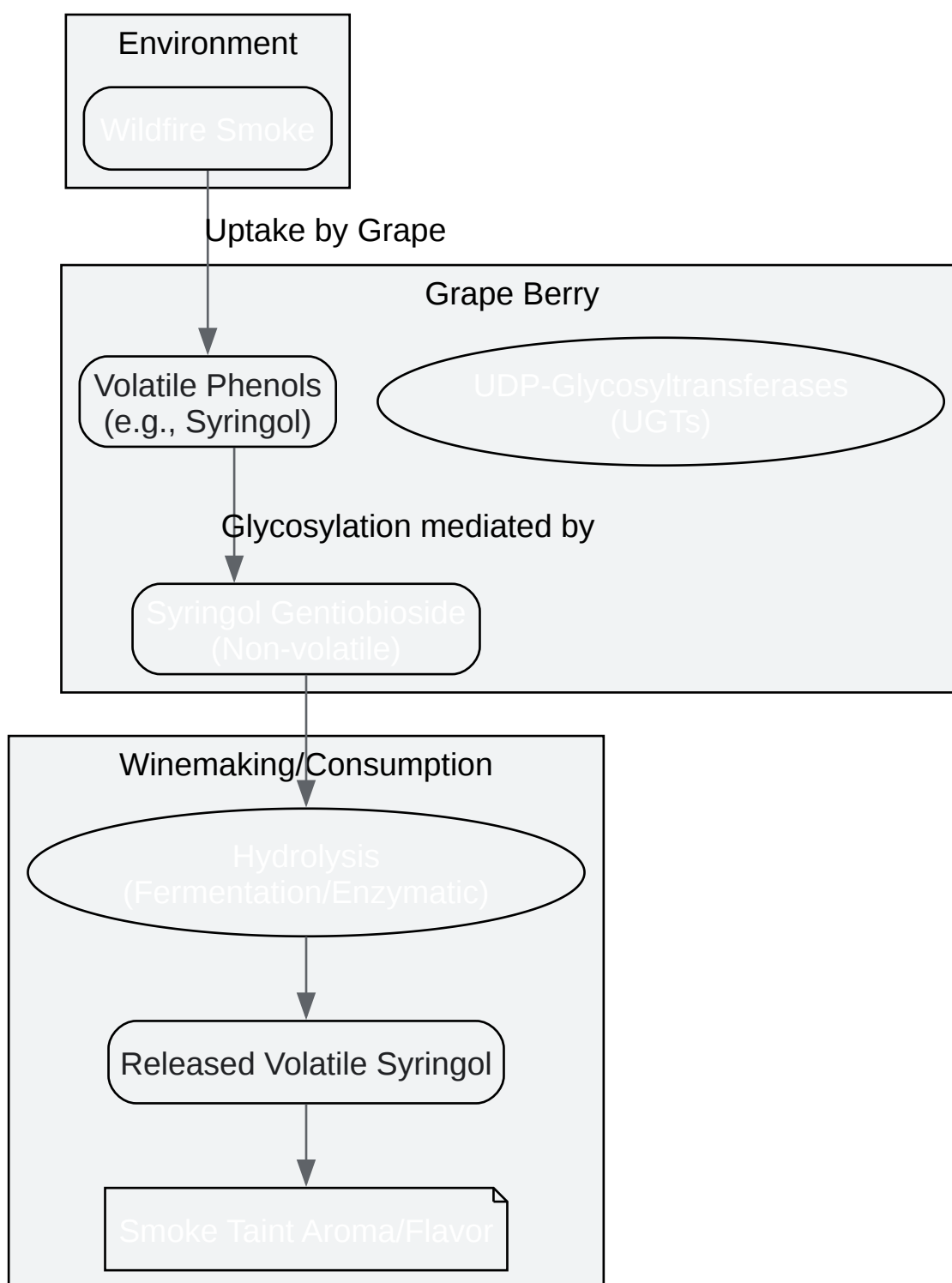
## Physicochemical Properties

A summary of the key physicochemical properties of **syringol gentiobioside** is presented in the table below.

Property	Value	Source
Molecular Weight	478.44 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Exact Mass	478.16864101 Da	<a href="#">[3]</a>
Purity	>95%	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	White to Off-White Solid	<a href="#">[6]</a>
Solubility	Slightly soluble in Methanol and Water	<a href="#">[6]</a>
Storage Temperature	2-8°C	<a href="#">[5]</a>
XLogP3	-3.2	<a href="#">[3]</a>

## Biological Significance and Pathways

**Syringol gentiobioside** is a prominent example of a glycosylated volatile phenol. In plants, particularly grapevines, exposure to environmental stressors like wildfire smoke can lead to the uptake of volatile phenols, such as syringol.[\[1\]](#) Inside the grape, these phenols are detoxified and stored in a non-volatile form through glycosylation, a process mediated by UDP-glucosyltransferases (UGTs).[\[1\]](#) This results in the formation of phenolic diglycosides like **syringol gentiobioside**.[\[1\]](#) During fermentation or even in-mouth during consumption, these glycosides can be hydrolyzed, releasing the volatile phenols and contributing to the characteristic "smoky" aroma and flavor of the resulting wine.[\[2\]](#)



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Formation and Hydrolysis of **Syringol Gentiobioside** in Grapes.

## Experimental Protocols

### Synthesis of Syringol (Precursor)

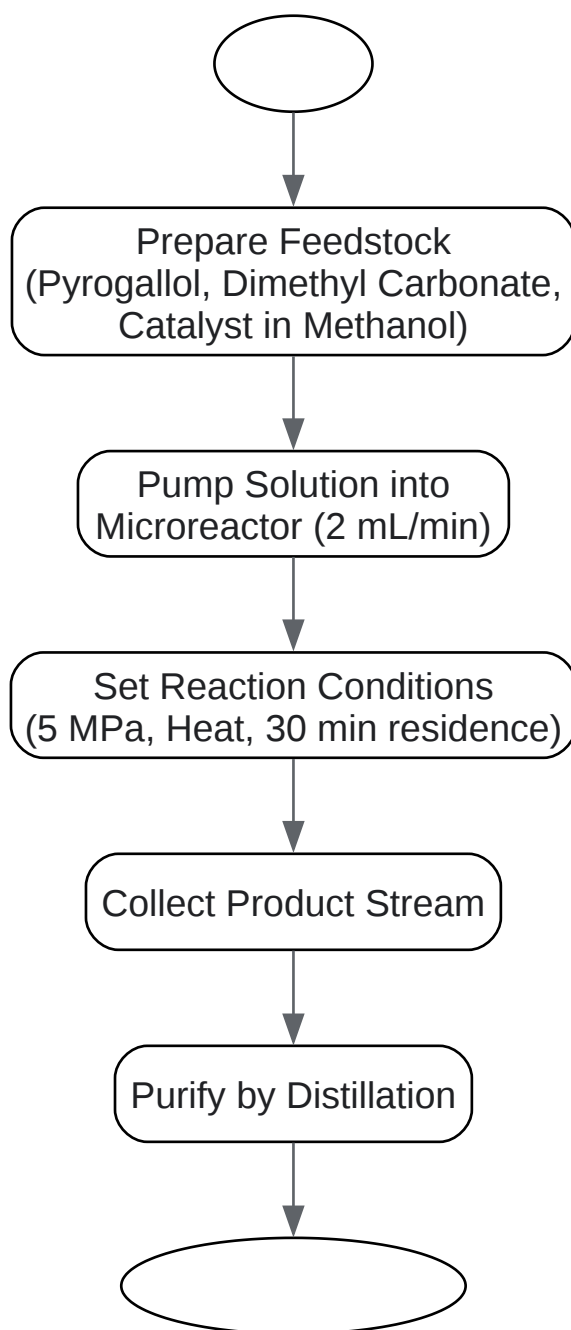
While the direct synthesis of **syringol gentiobioside** is complex, the synthesis of its aglycone, syringol, is a foundational step. A high-yield method for synthesizing syringol from pyrogallol utilizes a microreactor system.<sup>[7]</sup>

#### Materials and Equipment:

- Pyrogallic acid
- Dimethyl carbonate
- Tetrabutylammonium bromide
- Methanol
- High-pressure pump
- Microreactor with heating system
- Back-pressure regulator
- Distillation apparatus

#### Procedure:

- **Feedstock Preparation:** Dissolve 12.6 g of pyrogallic acid, 18.9 g of dimethyl carbonate, and 0.16 g of tetrabutylammonium bromide in 150 ml of methanol.<sup>[7]</sup>
- **Reaction Setup:** Pump the prepared solution into the microreactor at a flow rate of 2 mL/min using a high-pressure pump.<sup>[7]</sup>
- **Reaction Conditions:** Maintain the reaction pressure at 5 MPa and heat the microreactor. The residence time in the microreactor is 30 minutes.<sup>[7]</sup>
- **Product Collection and Purification:** The product stream from the microreactor is collected and purified by distillation to isolate the syringol.



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Workflow for the Microreactor Synthesis of Syringol.

## Analysis of Syringol Gentiobioside in Grape Samples

The quantification of **syringol gentiobioside** in grapes is crucial for assessing smoke exposure. This typically involves sample homogenization followed by enzymatic hydrolysis and analysis by liquid chromatography-mass spectrometry (LC-MS).

**Materials and Equipment:**

- Grape berries
- Water
- High-speed blender
- Purified glycosidase enzymes
- Acetic acid buffer (pH 3.5)
- Acetonitrile
- Centrifuge
- LC-MS system

**Procedure:**

- Sample Preparation:
  - Thaw 65 g of frozen grape berries for 15-20 minutes at room temperature.[\[8\]](#)
  - Add 15 mL of water and homogenize using a high-speed blender for 1 minute, pause for 1 minute, and then homogenize for an additional 30 seconds.[\[8\]](#)
- Enzymatic Hydrolysis:
  - Prepare a reaction mixture containing the grape homogenate supernatant, acetic acid buffer (pH 3.5), and a calibrated concentration of a purified glycosidase enzyme.[\[8\]](#)
  - Incubate the mixture at 37°C for a specified period (e.g., 4 or 24 hours).[\[8\]](#)
- Reaction Quenching and Protein Precipitation:
  - Cool the reaction mixture on ice.
  - Add 50% volume of acetonitrile to quench the reaction and precipitate proteins.[\[8\]](#)

- Centrifuge the mixture to pellet the precipitated proteins.
- LC-MS Analysis:
  - Analyze the supernatant containing the hydrolyzed phenols by LC-MS to quantify the amount of syringol released, which corresponds to the initial concentration of **syringol gentiobioside**.<sup>[8]</sup>

## Conclusion

**Syringol gentiobioside** is a molecule of significant interest due to its role as a marker for smoke taint in viticulture and winemaking. Understanding its chemical structure, properties, and the pathways of its formation and degradation is essential for developing strategies to mitigate its negative impacts. The experimental protocols outlined provide a basis for the synthesis of its precursor and its quantification in relevant matrices, enabling further research in this area.

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